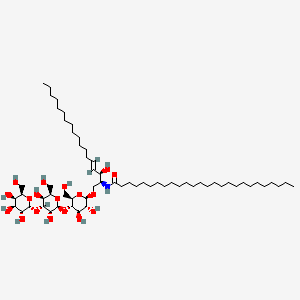
Isoglobotrihexosylceramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hexacosanoylisoglobotriaosyl ceramide is the N-hexacosanoyl derivative of isoglobotriaosyl ceramide. It has a role as an antigen.
Aplicaciones Científicas De Investigación
Immunological Functions
Isoglobotrihexosylceramide serves as a self-antigen presented by CD1d molecules to iNKT cells. The interaction between iGb3 and iNKT cells is crucial for the regulation of immune responses. Research indicates that iGb3 can influence the development and function of these cells, which play a pivotal role in bridging innate and adaptive immunity.
- iNKT Cell Activation : Studies have shown that iGb3 can stimulate both mouse and human iNKT cells, although its potency is generally lower compared to other glycolipids such as α-galactosylceramide (αGC) . This differential activation suggests that while iGb3 has immunological relevance, it may not be as effective as other ligands in inducing robust immune responses.
- Role in Disease : iGb3 has been implicated in various pathological conditions, including cancer and autoimmune diseases. Its metabolism by antigen-presenting cells (APCs) can affect the activation and differentiation of iNKT cells, potentially influencing disease outcomes . For instance, therapeutic strategies could involve manipulating glycolipid metabolism to enhance iNKT cell responses against tumors.
Therapeutic Applications
The therapeutic potential of iGb3 is being explored in several contexts, particularly in cancer immunotherapy.
- Vaccine Development : Modified analogues of iGb3, such as 4‴-dh-iGb3, have been synthesized to enhance their stability and affinity for CD1d molecules. These modifications can improve the antitumor efficacy of dendritic cell-based vaccines by promoting stronger NKT cell activation . The use of these modified glycolipids aims to elicit a Th1-biased immune response, which is favorable for combating tumors.
- Immunotherapy Strategies : Researchers are investigating the use of iGb3 and its analogues as part of immunotherapeutic approaches. By supplementing rationally designed glycolipids or interfering with glycolipid metabolism in APCs, it may be possible to enhance the activation of NKT cells in patients with cancer or autoimmune diseases .
Case Studies and Research Findings
Several studies have documented the effects of iGb3 on immune responses:
Propiedades
Fórmula molecular |
C62H117NO18 |
|---|---|
Peso molecular |
1164.6 g/mol |
Nombre IUPAC |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexacosanamide |
InChI |
InChI=1S/C62H117NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-50(68)63-45(46(67)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2)44-76-60-56(74)54(72)58(49(43-66)79-60)80-62-57(75)59(52(70)48(42-65)78-62)81-61-55(73)53(71)51(69)47(41-64)77-61/h37,39,45-49,51-62,64-67,69-75H,3-36,38,40-44H2,1-2H3,(H,63,68)/b39-37+/t45-,46+,47+,48+,49+,51-,52-,53-,54+,55+,56+,57+,58+,59-,60+,61+,62-/m0/s1 |
Clave InChI |
JMENXJYBCQFIRK-KRJDXUSZSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Sinónimos |
iGb3 ceramide isoglobotrihexosylceramide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















